Mastoparan acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétate de mastoparan est une toxine peptidique dérivée du venin de guêpe, plus précisément de l’espèce Vespa tropica. Il est connu pour sa structure α-hélicoïdale amphipathique, qui lui permet d’interagir avec les membranes cellulaires. Ce composé a suscité un intérêt considérable en raison de son large éventail d’activités biologiques, notamment des propriétés antimicrobiennes, antivirales et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acétate de mastoparan peut être synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorenylméthoxycarbonyl) pour la protection temporaire du groupe amino pendant les réactions de couplage. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle d’acétate de mastoparan suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l’efficacité et la cohérence. Le produit final est soumis à un contrôle qualité rigoureux pour garantir sa pureté et son activité .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de mastoparan subit principalement des interactions avec les membranes cellulaires, ce qui entraîne divers effets biologiques. Il peut induire l’exocytose dans les mastocytes, les plaquettes et les cellules chromaffines, ce qui entraîne la libération d’histamine, de sérotonine et de catécholamines . De plus, il peut stimuler l’activité de la GTPase dans les protéines G, améliorant la liaison et le renouvellement du GTP .

Réactifs et conditions courants : Les interactions du peptide avec les membranes cellulaires sont facilitées par sa nature amphipathique, qui lui permet de s’insérer dans les bicouches lipidiques. Cette insertion est souvent étudiée en utilisant la spectroscopie de dichroïsme circulaire (CD) et la résonance magnétique nucléaire (RMN) pour observer les changements conformationnels .

Principaux produits formés : Les principaux produits des interactions de l’acétate de mastoparan sont les diverses molécules de signalisation libérées par les cellules, telles que l’histamine et la sérotonine .

Applications De Recherche Scientifique

L’acétate de mastoparan a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

L’acétate de mastoparan exerce ses effets en interagissant avec les membranes cellulaires et les protéines G. Il stimule l’activité de la GTPase, ce qui entraîne une augmentation du renouvellement du GTP et une signalisation accrue. Cette interaction entraîne la libération de diverses molécules de signalisation, telles que l’histamine et la sérotonine, par les cellules . La structure α-hélicoïdale amphipathique du peptide est cruciale pour sa capacité à s’insérer dans les bicouches lipidiques et à perturber l’intégrité de la membrane .

Composés similaires :

Mélittine : Un peptide du venin d’abeille possédant des propriétés de perturbation membranaire similaires.

Parapolybia-MP : Un autre peptide du venin de guêpe ayant une activité antimicrobienne.

Peptide de type mastoparan 12b : Présente des activités biologiques similaires avec une activité hémolytique plus faible.

Unicité : L’acétate de mastoparan est unique en raison de sa séquence et de sa structure spécifiques, qui confèrent un équilibre entre l’activité antimicrobienne et les propriétés de perturbation membranaire. Sa capacité à moduler les réponses immunitaires et à interagir avec les protéines G le distingue des autres peptides similaires .

Comparaison Avec Des Composés Similaires

Melittin: A peptide from bee venom with similar membrane-disrupting properties.

Parapolybia-MP: Another wasp venom peptide with antimicrobial activity.

Mastoparan-like peptide 12b: Exhibits similar biological activities with lower hemolytic activity.

Uniqueness: Mastoparan acetate is unique due to its specific sequence and structure, which confer a balance of antimicrobial activity and membrane-disrupting properties. Its ability to modulate immune responses and interact with G proteins distinguishes it from other similar peptides .

Propriétés

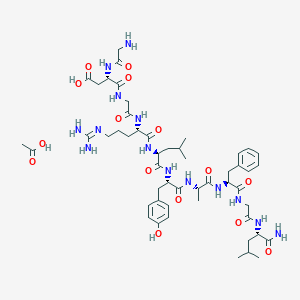

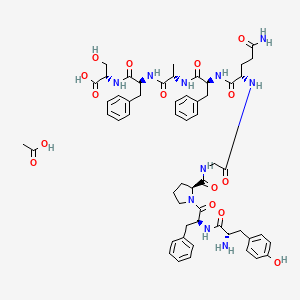

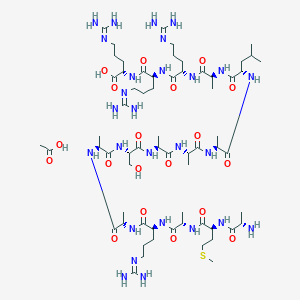

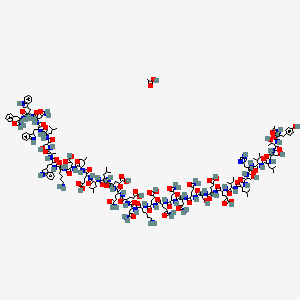

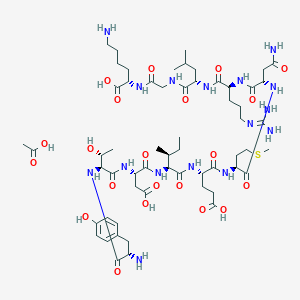

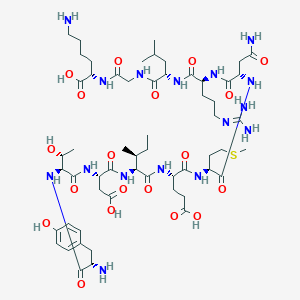

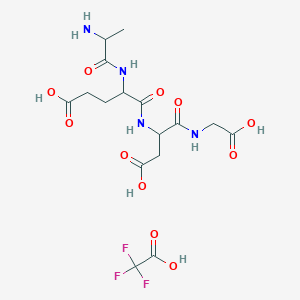

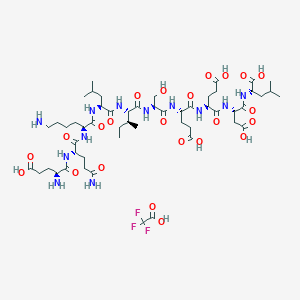

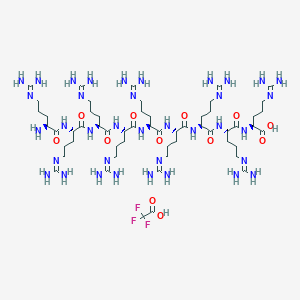

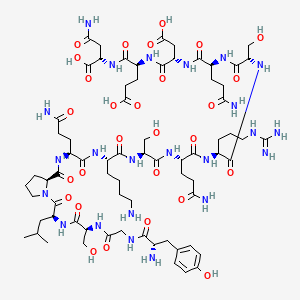

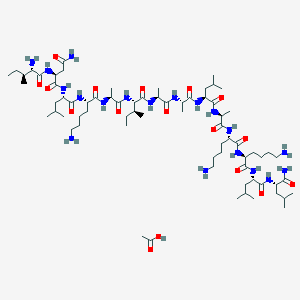

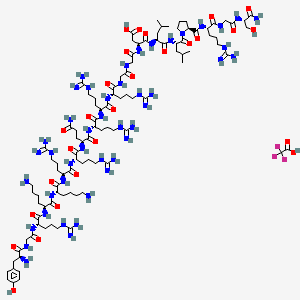

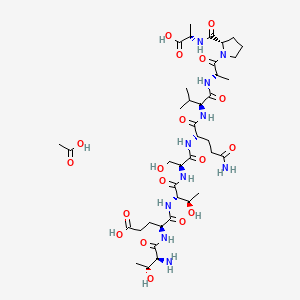

Formule moléculaire |

C72H135N19O17 |

|---|---|

Poids moléculaire |

1539.0 g/mol |

Nom IUPAC |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C70H131N19O15.C2H4O2/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-51(33-38(7)8)66(100)83-46(25-19-22-28-71)62(96)78-45(16)61(95)89-56(41(12)18-2)70(104)80-42(13)58(92)77-43(14)60(94)85-50(32-37(5)6)65(99)79-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)86-52(34-39(9)10)67(101)84-49(57(76)91)31-36(3)4;1-2(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,104)(H,81,93)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,95);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-;/m0./s1 |

Clé InChI |

PRXFVLMYUBLQME-UVXXMCETSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)